molecular formula C25H29N3O5 B2672559 N-(3,4-dimethoxyphenethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941909-56-4

N-(3,4-dimethoxyphenethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2672559
CAS No.: 941909-56-4
M. Wt: 451.523
InChI Key: BTDYGCZZDUDRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H29N3O5 and its molecular weight is 451.523. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

A study by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida species, with improved plasmatic stability through chemical modification. This class of compounds demonstrated broad-spectrum antifungal activity against molds and dermatophytes, showing significant in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Anticancer Applications

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity by Ibrahim A. Al-Suwaidan et al. (2016). Compounds within this series displayed broad-spectrum antitumor activity, significantly reducing tumor cell viability with potential implications for cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Materials Science

The study of structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides by Karmakar et al. (2007) explored the crystal structure and fluorescence properties of isoquinoline derivatives. These findings have implications for the development of new materials with potential applications in fluorescence and gelation (Karmakar et al., 2007).

Insecticidal Applications

Research by Bakhite et al. (2014) on pyridine derivatives revealed potent insecticidal activity against the cowpea aphid, Aphis craccivora Koch, highlighting the potential of N-(3,4-dimethoxyphenethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide related compounds in agricultural pest control (Bakhite et al., 2014).

Analgesic and Anti-Inflammatory Activities

A study on the design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities by Alagarsamy et al. (2015) showed that certain derivatives exhibited potent analgesic and anti-inflammatory effects. These effects were observed to be comparable or superior to standard drugs such as diclofenac sodium, suggesting potential therapeutic applications (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-30-20-8-6-18(16-22(20)31-2)10-11-26-24(29)17-33-21-5-3-4-19-7-9-23(27-25(19)21)28-12-14-32-15-13-28/h3-9,16H,10-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDYGCZZDUDRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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